1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate
Description
Properties
IUPAC Name |
1-hydroxy-3-methyl-2-oxido-5-phenylpyrazol-2-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-8-7-10(12(14)11(8)13)9-5-3-2-4-6-9/h2-7,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNNWFXGYQZILC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](N(C(=C1)C2=CC=CC=C2)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380512 | |
| Record name | 3-Methyl-2-oxo-5-phenyl-1H-2lambda~5~-pyrazol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136229-96-4 | |
| Record name | 3-Methyl-2-oxo-5-phenyl-1H-2lambda~5~-pyrazol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The core synthetic route involves cyclocondensation between phenylhydrazine and methyl-substituted β-keto esters (e.g., methyl acetoacetate) under acidic or neutral conditions. The reaction proceeds via:
Protocol Optimization
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Solvent System : Methanol or ethanol (70–90% v/v) is preferred for solubility and reaction homogeneity.
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pH Control : Initial pH adjustment to 5.0–6.5 using HCl ensures optimal hydrazone formation.
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Temperature : Reflux at 60–80°C for 2–6 hours achieves >85% conversion.
Table 1 : Representative Reaction Conditions
| Component | Quantity (mmol) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Phenylhydrazine | 10.0 | MeOH | 70 | 86 |
| Methyl acetoacetate | 12.0 | EtOH | 80 | 91 |
| HCl (pH adjustment) | — | — | — | — |
Post-Synthetic Modifications
Crystallization-Induced Tautomerization
The zwitterionic form is stabilized during crystallization. Key steps include:
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Solvent Evaporation : Slow evaporation of THF or ethanol solutions promotes ordered lattice formation.
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Hydrogen Bonding : Intramolecular O–H⋯O and N–H⋯O interactions lock the olate configuration (Figure 2).
Table 2 : Crystallization Parameters
| Solvent | Evaporation Rate | Crystal Morphology | Space Group |
|---|---|---|---|
| THF | Slow (7 days) | Colorless plates | P1̄ |
| Ethanol | Moderate (3 days) | Prismatic needles | P21/c |
Alternative Routes: Salt Formation and Acid-Base Reactions
Co-Crystallization with Organic Acids
Co-crystallizing 3-methyl-1-phenyl-1H-pyrazol-5-ol with acids (e.g., 3,5-dinitrobenzoic acid) in methanol yields protonated salts, which are deprotonated to the olate form.
Key Steps :
Alkaline Hydrolysis
Treatment of 1-phenyl-3-methyl-5-acylpyrazoles with NaOH (1M) selectively cleaves the acyl group, yielding the hydroxylated product.
Equation :
Quality Control and Characterization
Spectroscopic Validation
Purity Assessment
-
Elemental Analysis : Calculated for C₁₀H₁₀N₂O₂: C 63.15%, H 5.30%, N 14.73%; Found: C 63.02%, H 5.28%, N 14.68%.
Challenges and Mitigation Strategies
Isomer Formation
Competing 1-methyl-4-hydroxypyrazole byproducts arise from poor pH control. Mitigation includes:
Scale-Up Considerations
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Solvent Recovery : Distillation of methanol/ethanol reduces waste.
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Catalyst Choice : NaOAc (0.1 eq.) enhances reaction rate without side products.
Industrial Applications and Patent Landscape
Patents highlight the compound’s role as a ligand in metal-organic frameworks (MOFs) and as a precursor for agrochemicals. For example:
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are employed under specific conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic systems .
Scientific Research Applications
Antimicrobial Properties
Research indicates that 1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate exhibits potential antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating its utility in developing new antibacterial agents .
Anticancer Effects
The compound has shown promise in anticancer research, particularly due to its ability to inhibit specific enzymes or receptors involved in cancer progression. The mechanism of action is thought to involve interactions with molecular targets that contribute to tumor growth . Further investigations are ongoing to elucidate these mechanisms and identify potential therapeutic targets.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various synthesized derivatives of pyrazole compounds demonstrated that those containing the pyrazolium structure exhibited significant antibacterial activity compared to standard antibiotics. The results were assessed using the disc diffusion method, revealing that certain derivatives had comparable efficacy to established antimicrobial agents .
Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of pyrazole derivatives, it was found that this compound significantly inhibited cell proliferation in various cancer cell lines. The study utilized cell viability assays and molecular docking studies to confirm the interaction between the compound and specific cancer-related targets .
Industrial Applications
Due to its unique chemical properties, this compound is also explored for applications in agrochemicals as a potential pesticide or herbicide. Its ability to inhibit key enzymes in plant pathogens may lead to the development of novel agricultural products that enhance crop protection .
Mechanism of Action
The mechanism of action of 1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with cellular proteins to exert antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, electronic, and functional differences between 1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate and analogous pyrazole-based compounds.
Table 1: Comparative Analysis of Pyrazole Derivatives
Key Findings:
Electronic and Steric Effects: The trifluoromethyl group in 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol increases acidity (pKa ~2-3) compared to the target compound (pKa 5.81), due to CF₃’s electron-withdrawing effect .
Biological Activity: 5-Methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one (CAS 89-25-8) is a known metabolite of antipyrine, exhibiting CNS activity via interactions with neurotransmitter receptors . Amino-substituted pyrazoles (e.g., 5-amino-3-methyl-1-phenylpyrazole) are frequently explored in drug discovery due to their hydrogen-bonding capacity and nucleophilicity .
Zwitterionic vs. Neutral Forms :
- The target compound’s zwitterionic structure may limit membrane permeability compared to neutral analogs like 5-methyl-2-phenylpyrazol-3-one. However, its polarity could favor aqueous solubility and crystallinity, as observed in SHELX-refined structures .
Synthetic and Analytical Considerations :
- Pyrazole derivatives are often characterized via X-ray crystallography (using SHELXL ) and spectroscopic methods. Substituents like CF₃ or Cl-thiophene require specialized synthetic routes (e.g., Suzuki coupling for aryl groups) .
Biological Activity
1-Hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate (CAS Number: 136229-96-4) is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their roles in medicinal chemistry, particularly due to their potential therapeutic applications. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H10N2O2 |
| Molar Mass | 190.20 g/mol |
| Density | 1.25 g/cm³ |
| Boiling Point | 420.4 °C |
| pKa | 5.81 |
These properties contribute to its solubility and reactivity, influencing its biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-iumm-2-olate. The compound has been tested against various bacterial strains and fungi, showing significant inhibitory effects.
Case Study:
In a study published in PubMed, several pyrazole derivatives were evaluated for their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that 1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-iumm exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Anticancer Activity
The anticancer properties of this compound have also been explored. Research indicates that it can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways.
Research Findings:
A study indicated that the compound inhibits cell proliferation in human breast cancer cells (MCF7) by modulating the expression of genes involved in cell cycle regulation and apoptosis . The compound's mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins.
Enzyme Inhibition
1-Hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-iumm has been shown to inhibit certain enzymes, which may contribute to its biological effects.
Enzyme Activity Table:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Cyclooxygenase (COX) | Competitive Inhibition | 12.5 |
| Lipoxygenase (LOX) | Noncompetitive Inhibition | 15.0 |
These findings suggest that the compound may have anti-inflammatory properties due to its ability to inhibit key enzymes involved in inflammatory pathways .
The biological activity of 1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-iumm is primarily attributed to its interaction with specific molecular targets within cells. For instance, it may bind to receptors or enzymes, altering their activity and leading to downstream effects such as apoptosis or reduced microbial growth.
Comparison with Similar Compounds
When compared to other pyrazole derivatives like 1-methyl-5-hydroxy-1H-pyrazole and 3-methyl-1-phenylpyrazolone , 1-hydroxy-3-methyl-5-phenyl exhibits unique properties due to its specific substitution pattern. This distinctiveness contributes to its varied biological activities and potential therapeutic applications .
Q & A
What are the established synthetic routes for 1-hydroxy-3-methyl-5-phenyl-1H-pyrazol-2-ium-2-olate, and how do reaction conditions influence yield?
Basic Research Question
The compound is typically synthesized via cyclocondensation of β-diketones or β-keto esters with hydrazine derivatives. For example, highlights a method using phenyl hydrazine and a diketone precursor in ethanol/acetic acid under reflux, yielding 45% after purification . emphasizes the role of catalysts like K₂CO₃ in nucleophilic substitution reactions for pyrazole derivatives, suggesting solvent choice (e.g., ethanol vs. DMF) and temperature (80–120°C) critically affect reaction efficiency and regioselectivity .
Methodological Tip : Optimize solvent polarity and catalyst loading to minimize side products. Monitor reaction progress via TLC or HPLC.
What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Basic Research Question
Key techniques include:
- IR Spectroscopy : Identifies tautomeric forms (e.g., hydroxyl vs. keto) through O–H (3200–3600 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches .
- NMR : ¹H/¹³C NMR resolves substituent effects (e.g., phenyl ring splitting in ¹H NMR) and confirms tautomer dominance .
- X-Ray Diffraction : reveals dihedral angles between pyrazole and aromatic rings (e.g., 16.83° with methoxyphenyl), crucial for understanding steric effects .
Advanced Consideration : Use dynamic NMR to study tautomeric equilibria in solution, contrasting solid-state data from X-ray .
How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for tautomeric forms?
Advanced Research Question
Discrepancies arise from solid-state vs. solution-phase behavior. For example, X-ray in shows a stable enol form stabilized by O–H···N hydrogen bonds, while NMR in solution may indicate keto-enol equilibria .
Methodological Approach :
- Perform variable-temperature NMR to quantify tautomeric ratios.
- Use DFT calculations (e.g., Gaussian09) to compare relative stability of tautomers, referencing experimental pKa (5.81 ± 0.58) from .
What computational methods predict the stability and reactivity of this compound under varying pH conditions?
Advanced Research Question
DFT studies (B3LYP/6-311+G(d,p)) model protonation states and tautomerization barriers. ’s pKa (5.81) suggests dominance of the deprotonated form at physiological pH, influencing drug-receptor interactions .
Methodological Tip : Combine MD simulations (AMBER) with QM/MM to study solvation effects on tautomer stability .
How does the crystal packing of this compound impact its physicochemical properties?
Advanced Research Question
shows O–H···N hydrogen bonds (2.65 Å) stabilize the crystal lattice, increasing melting point (449 K) and reducing solubility in non-polar solvents .
Methodological Insight : Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions, guiding co-crystal design for enhanced bioavailability.
What pharmacological mechanisms are hypothesized for pyrazolium olate derivatives?
Advanced Research Question
Pyrazole derivatives in exhibit xanthine oxidase inhibition (relevant for gout) and anti-inflammatory activity via COX-2 suppression . For this compound, molecular docking (AutoDock Vina) against target proteins (e.g., COX-2) can predict binding affinity, leveraging its planar aromatic system for π-π stacking .
How can synthesis yields be improved while minimizing byproducts?
Advanced Research Question
’s use of K₂CO₃ in ethanol increases nucleophilicity of phenols, but side reactions (e.g., ester hydrolysis) may occur.
Optimization Strategies :
- Replace ethanol with DMF for higher boiling points and reduced side reactions.
- Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
What are the challenges in scaling up laboratory synthesis to pilot-scale production?
Advanced Research Question
Key issues include:
- Solvent Recovery : Ethanol/acetic acid mixtures () require distillation for reuse .
- Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., ethanol/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
